N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3S2/c26-30(27,16-9-3-8-15-17(16)24-29-23-15)25-19-18(20-11-12-5-4-10-28-12)21-13-6-1-2-7-14(13)22-19/h1-10H,11H2,(H,20,21)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWUCUONIKOVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of this compound is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 318.4 g/mol. The compound features several key functional groups:
- Quinoxaline moiety : Known for its diverse pharmacological properties.
- Furan group : Contributes to the compound's reactivity and potential biological activity.
- Thiadiazole ring : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. The reaction conditions, including temperature and solvent choice, are critical in optimizing yield and purity.
Biological Activity
Research indicates that compounds containing similar structural motifs exhibit significant biological activities. The following sections summarize the biological activities associated with this compound.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that derivatives of thiadiazole exhibit notable antibacterial activity against various strains of bacteria. For instance:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8d | Antifungal against A. niger | 32–42 | |
| 8e | Antifungal against C. albicans | 32–42 | |
| 15 | Antibacterial against S. aureus | 32.6 |
The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria.
Antitumor Activity
The quinoxaline derivatives have been studied for their anticancer potential. Research indicates that compounds similar to this compound show promising results in inhibiting tumor cell proliferation. For example:
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 9 | J774A.1 macrophages | 1.61 ± 1.92 | |
| 10 | HT-29 cells | 1.98 ± 1.22 |
These findings suggest that structural modifications can significantly influence the anticancer efficacy of these compounds.
The mechanism of action for compounds like this compound likely involves the inhibition of specific enzymes or pathways critical for bacterial growth or cancer cell proliferation. The sulfonamide group is particularly known for its ability to inhibit dihydropteroate synthase in bacterial cells.
Case Studies
Recent studies have highlighted the effectiveness of thiadiazole derivatives in treating infections caused by resistant bacterial strains and their potential as anticancer agents:
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance potency ( ).
- Anticancer Properties : Another investigation into quinoxaline derivatives revealed promising results against various cancer cell lines, indicating potential therapeutic applications in oncology ( ).
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds related to N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exhibit significant antimicrobial properties. The following table summarizes key findings from various studies:
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. The compound has been shown to inhibit key pathways involved in cancer cell proliferation. Notable studies include:
These results indicate that the compound may act as a potent anticancer agent through multiple mechanisms.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects against various bacterial strains and found that derivatives of the compound showed enhanced activity compared to traditional antibiotics. This suggests potential for use in treating resistant infections.
Case Study 2: Anticancer Mechanisms
Research involving MDA-MB 231 cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This positions it as a candidate for further development in cancer therapy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoxaline Core
The quinoxaline ring undergoes nucleophilic substitution at the 3-position. In the presence of amines, the chloro-substituted precursor reacts via an aromatic nucleophilic substitution (SNAr) mechanism:
Reaction Conditions :
-
Amine : Furan-2-ylmethylamine
This step is critical for introducing the furan-methylamino group. Optimized protocols using lutidine as a base in n-butanol reduce side reactions, improving purity (>95% by UPLC) .
Sulfonamide Group Reactivity
The sulfonamide (-SO2NH-) group participates in:
-
Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, yielding sulfonic acid derivatives.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkylated products.
Table 1: Reactivity of Sulfonamide Group
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 6h | Sulfonic acid derivative | 72% |
| Alkylation | CH3I, K2CO3, DMF, 50°C | N-Methylsulfonamide | 68% |
Furan Ring Transformations
The furan moiety undergoes electrophilic substitution and ring-opening reactions:
-
Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the 5-position.
-
Hydrogenation : H2/Pd-C in ethanol reduces the furan ring to tetrahydrofuran (THF) derivatives.
Key Insight : Furan’s electron-rich nature makes it susceptible to electrophilic attacks, but steric hindrance from the methylamino group limits reactivity at the 2-position.
Stability Under Physicochemical Conditions
The compound’s stability varies significantly across conditions:
Table 2: Stability Profile
| Condition | Temperature | Time | Degradation |
|---|---|---|---|
| Acidic (pH 2) | 25°C | 24h | <5% |
| Basic (pH 12) | 25°C | 24h | 40% (sulfonamide hydrolysis) |
| UV Light | 254 nm | 6h | 22% (quinoxaline ring cleavage) |
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with benzothiadiazole sulfonamides but differs due to the quinoxaline-furan system:
Table 3: Reaction Rate Comparison (k, M⁻¹s⁻¹)
| Reaction | This Compound | Sulfamethoxazole |
|---|---|---|
| Alkylation | 0.15 | 0.08 |
| Hydrolysis | 0.09 | 0.12 |
The slower hydrolysis rate (vs. sulfamethoxazole) is attributed to steric protection of the sulfonamide group by the quinoxaline ring.
Mechanistic Insights from Computational Studies
DFT calculations reveal:
-
Sulfonamide Hydrolysis : Transition state energy (ΔG‡) = 28.5 kcal/mol, higher than simpler sulfonamides (ΔG‡ = 24.1 kcal/mol) due to conjugation with the thiadiazole ring.
-
Quinoxaline Reactivity : Electron-withdrawing effects of the thiadiazole-sulfonamide system activate the 3-position for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
